3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione
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Overview
Description
6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione is a complex heterocyclic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its fused benzimidazole and pyrazine rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione typically involves the condensation of appropriate benzimidazole and pyrazine derivatives under controlled conditions. One common method includes heating the reactants under reflux in a suitable solvent such as pyridine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,13-Di(4-morpholinyl)-6h,13h-benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole
- 6h-Benzimidazo[1,2-c][1,3]benzoxazin-6-ones
Uniqueness
6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher stability, reactivity, and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-13-17-9-5-1-3-7-11(9)19(13)16(22)14-18-10-6-2-4-8-12(10)20(14)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBHZAXIYXEHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=NC5=CC=CC=C5N4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290679 |
Source
|
Record name | 6H,13H-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14483-72-8 |
Source
|
Record name | NSC70345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H,13H-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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